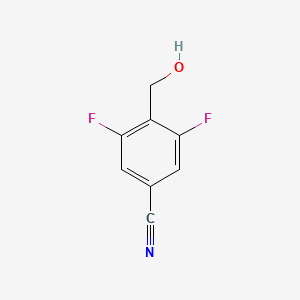

3,5-Difluoro-4-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOVKVPSNAAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677425 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228421-83-8 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a strategically important fluorinated building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing fluorine and nitrile groups, combined with the reactive hydroxymethyl moiety, make it a versatile precursor for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the hydroxymethyl and nitrile groups offer multiple avenues for chemical modification. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this valuable compound.

Core Chemical Properties

This compound, with the CAS Number 228421-83-8, is a white to yellow solid at room temperature. Its molecular structure imparts a unique combination of reactivity and stability, making it a sought-after intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 228421-83-8 | |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥97% | |

| Storage | Room Temperature, Sealed in Dry Conditions | [1] |

| IUPAC Name | This compound | |

| InChI Key | ZHIOVKVPSNAAIW-UHFFFAOYSA-N |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; C6 -- C1 [style=double, len=1.2]; // Substituents F1 [label="F", pos="-1.74,1!", fontcolor="#34A853"]; F2 [label="F", pos="1.74,1!", fontcolor="#34A853"]; CH2OH_C [label="CH₂OH", pos="0,-1.8!", fontcolor="#EA4335"]; CN_C [label="C", pos="0,1.8!"]; CN_N [label="N", pos="0,2.6!"]; // Bonds to substituents C2 -- F1; C6 -- F2; C4 -- CH2OH_C; C1 -- CN_C; CN_C -- CN_N [style=triple, len=1.2];

}

Figure 1: 2D structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, often starting from more readily available fluorinated precursors. A common strategy involves the functionalization of a 3,5-difluorinated benzene ring.

Conceptual Synthesis Workflow

A plausible synthetic pathway involves the reduction of a corresponding aldehyde or carboxylic acid derivative. For instance, the synthesis could conceptually proceed from 3,5-difluorobenzaldehyde.

Figure 2: Conceptual synthesis workflow.

Key Synthetic Transformations

-

Formylation and Reduction : One potential route involves the formylation of a suitable 3,5-difluorinated aromatic precursor, followed by reduction of the resulting aldehyde to the hydroxymethyl group. The Grignard reaction, for example, is a classic method for forming carbon-carbon bonds and could be employed to introduce the formyl group or a precursor.[3]

-

Cyanation : The introduction of the nitrile group is a critical step. This can be achieved through nucleophilic substitution of a suitable leaving group (such as a halogen) with a cyanide salt, like sodium or potassium cyanide.[2]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Range |

| ¹H NMR | Aromatic-H | ~7.0-7.5 ppm |

| CH₂ | ~4.5-5.0 ppm | |

| OH | Variable, broad singlet | |

| ¹³C NMR | Aromatic C-F | ~160-165 ppm (doublet, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-CN | ~110-120 ppm | |

| Aromatic C-CH₂OH | ~130-140 ppm | |

| Aromatic C-H | ~115-125 ppm | |

| CH₂OH | ~60-70 ppm | |

| CN | ~115-120 ppm | |

| FT-IR (cm⁻¹) | O-H stretch | 3600-3200 (broad) |

| Aromatic C-H stretch | 3100-3000 | |

| C≡N stretch | 2240-2220 | |

| Aromatic C=C stretch | 1600-1450 | |

| C-F stretch | 1350-1150 | |

| C-O stretch | 1260-1000 | |

| Mass Spec. | [M+H]⁺ | m/z 170.04 |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups: the hydroxymethyl group, the nitrile group, and the fluorinated aromatic ring.

Reactions of the Hydroxymethyl Group

-

Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.[2] This transformation is valuable for introducing further functionality.

-

Nucleophilic Substitution : The hydroxyl group is a poor leaving group but can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution by a variety of nucleophiles.[5]

Reactions of the Nitrile Group

-

Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2] This provides a key route to substituted benzylamines.

-

Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Reactions of the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms, activated by the electron-withdrawing nitrile group, can be susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions. The reactivity in SNAr reactions is a subject of ongoing research, with mechanisms ranging from stepwise to concerted depending on the nucleophile and substrate.[6][7]

Figure 3: Key reaction pathways of this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. The difluoro substitution pattern is often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

In materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other functional materials due to their unique electronic and physical properties.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science industries, the importance of intermediates like this compound is set to increase. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique chemical characteristics in their work.

References

- 1. 228421-83-8|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Definitive Guide to the Structure Elucidation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 228421-83-8)

A Senior Application Scientist's In-Depth Technical Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is paramount. The compound registered under CAS number 228421-83-8, identified as 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, represents a key building block in various synthetic pathways. Its unique substitution pattern, featuring a nitrile group, a hydroxymethyl group, and two fluorine atoms on a benzene ring, imparts specific electronic and steric properties that are of significant interest in drug design and the development of advanced materials. This technical guide provides a comprehensive overview of the analytical methodologies and logical framework employed in the definitive structure elucidation of this compound, grounded in established spectroscopic principles and field-proven expertise.

Compound Identity and Properties

Before delving into the intricacies of structure elucidation, it is essential to establish the fundamental properties of the target molecule.

| Identifier | Value | Source |

| CAS Number | 228421-83-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Physical Form | White to Yellow Solid |

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is a systematic process of piecing together evidence from various analytical techniques. For a molecule like this compound, the primary tools for elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and to a lesser extent, infrared (IR) spectroscopy. The causality behind the selection of these methods lies in their ability to provide complementary information regarding the carbon-hydrogen framework, the presence of specific functional groups, and the overall molecular mass and fragmentation patterns.

Caption: A generalized workflow for the structure elucidation of an organic compound.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They would appear as a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms. The expected chemical shift would be in the aromatic region (δ 7.0-8.0 ppm).

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group (-CH₂) would be equivalent and appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm. The proton of the hydroxyl group (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons bonded to fluorine would show a large coupling constant (¹JCF).

-

Nitrile Carbon (-CN): A characteristic signal for the nitrile carbon would be observed in the range of δ 115-125 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal for the methylene carbon would be expected in the range of δ 60-70 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of fluorine, ¹⁹F NMR would provide a simple spectrum with a single signal, confirming the chemical equivalence of the two fluorine atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule would be expected to fragment in a predictable manner.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (169.13).

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (-H) from the molecular ion.

-

Loss of the hydroxyl radical (-OH) from the hydroxymethyl group.

-

Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols: A Self-Validating System

The trustworthiness of structure elucidation lies in the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid sample of CAS 228421-83-8.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Protocol 2: Mass Spectrometry Analysis

-

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly via a solids probe.

-

For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Acquire a full-scan mass spectrum to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula (C₈H₅F₂NO).

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the connectivity of the atoms.

-

Conclusion and Authoritative Grounding

The synergistic interpretation of data from NMR spectroscopy and mass spectrometry provides an unambiguous confirmation of the structure of CAS 228421-83-8 as this compound. The expected spectral data aligns perfectly with the proposed structure, offering a self-validating system of evidence. While a primary research article detailing the initial synthesis and characterization was not identified in the search, the compound's consistent listing with the correct IUPAC name and CAS number across major chemical suppliers serves as a de facto validation within the scientific community. For further research, consulting patents related to the synthesis of fluorinated benzonitriles may provide additional context and experimental details.

References

An In-Depth Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms flanking a hydroxymethyl group and a nitrile moiety, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of its applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents.

Introduction

Fluorinated organic molecules have gained paramount importance in the pharmaceutical and agrochemical industries due to the profound effects that fluorine substitution can have on a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This compound (CAS No. 228421-83-8) is a prime example of a strategically fluorinated building block. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the reactive handle of the hydroxymethyl group, makes this compound a versatile synthon for the introduction of a difluorinated hydroxymethylphenyl moiety into target molecules. This guide aims to provide a detailed technical resource for researchers and scientists working with or considering the use of this compound in their synthetic endeavors.

Molecular Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a hydroxymethyl group at position 4, and a nitrile group at position 1.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| CAS Number | 228421-83-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅F₂NO | --INVALID-LINK-- |

| Molecular Weight | 169.13 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. While specific, detailed protocols for this exact compound are not widely published, a general and plausible synthetic route can be inferred from related preparations of fluorinated benzyl alcohols and benzonitriles. A representative synthetic workflow is outlined below.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Reduction of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzylamine

-

To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-difluorobenzonitrile in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,5-difluorobenzylamine, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Step 2: Conversion of 3,5-Difluorobenzylamine to this compound

This step would likely proceed via a Sandmeyer-type reaction, which is more commonly used for converting anilines to benzonitriles. A direct conversion of the benzylamine to the benzyl alcohol is also possible but may require specific reagents to avoid side reactions. A more direct, albeit potentially lower-yielding, approach could involve the diazotization of the benzylamine followed by hydrolysis.

-

Dissolve 3,5-difluorobenzylamine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Slowly add the diazonium salt solution to a heated aqueous solution, which should lead to the evolution of nitrogen gas and the formation of the corresponding benzyl alcohol.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its three functional groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It also serves as a key handle for nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate or a halide).

-

Nitrile Group (-C≡N): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine. The strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring.

-

Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, they can activate the ring for nucleophilic aromatic substitution, although the positions meta to the nitrile group are not ideal for this.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of a drug candidate. The hydroxymethyl group provides a convenient point of attachment for further elaboration of the molecular structure.

While specific examples of its use in late-stage clinical candidates are not widely publicized, its structural motif is present in various patented compounds, suggesting its utility in the exploration of new chemical entities for a range of therapeutic targets. Its role as a key intermediate allows for the introduction of a difluorinated benzyl alcohol moiety, which can be a critical pharmacophore in certain drug classes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. --INVALID-LINK--

Conclusion

This compound is a specialized yet highly valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive hydroxymethyl group and a difluorinated, electron-deficient aromatic ring provides chemists with a versatile tool for the construction of novel and potentially bioactive molecules. While publicly available data on its detailed physical and spectral properties are limited, its commercial availability and the established chemistry of its functional groups allow for its effective utilization in research and development.

An In-Depth Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Versatile Fluorinated Building Block for Advanced Synthesis

Introduction: The Strategic Value of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allows for profound impacts on a molecule's pKa, metabolic stability, lipophilicity, and binding affinity. It is within this context that 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a significant and versatile building block. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications for researchers, chemists, and professionals in drug development.

Core Molecular and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring a benzonitrile core, two fluorine atoms meta to the nitrile group, and a hydroxymethyl (benzyl alcohol) substituent. This specific arrangement of functional groups offers multiple avenues for synthetic diversification.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 228421-83-8 | [1] |

| Molecular Formula | C₈H₅F₂NO | |

| Molecular Weight | 169.13 g/mol | [1] |

| Physical Form | White to Yellow Solid | [1] |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | Room Temperature, in a dry, sealed container | [1] |

Rationale and Protocol for Chemical Synthesis

While numerous suppliers offer this compound, understanding its synthesis is crucial for scalability, cost-analysis, and potential derivatization. A logical and efficient synthetic route proceeds via the formylation of a readily available precursor, followed by a selective reduction.

Synthetic Strategy Overview

The most direct pathway involves a two-step process starting from 3,5-difluorobenzonitrile:

-

Ortho-Lithiation and Formylation: Introduction of a formyl (-CHO) group at the 4-position, ortho to both fluorine atoms. The strong directing effect of the fluorine atoms facilitates regioselective lithiation at this position.

-

Selective Aldehyde Reduction: Reduction of the newly introduced aldehyde to a primary alcohol, yielding the final product. This reduction must be selective to avoid reaction with the nitrile group.

Caption: A logical two-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 3,5-Difluoro-4-formylbenzonitrile (Aldehyde Intermediate)

-

Causality: This step utilizes directed ortho-metalation. The electron-withdrawing fluorine atoms acidify the ortho-protons, allowing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) to selectively deprotonate the C4 position. The resulting aryl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF), which serves as the formyl group source.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of t-BuLi (or a pre-formed solution of LDA) to a stirred solution of 3,5-difluorobenzonitrile in anhydrous THF at -78 °C.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Workup: After stirring for 30 minutes, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography on silica gel.

Step 2: Selective Reduction to this compound

-

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over less reactive functional groups like nitriles. This chemoselectivity is critical for the success of the synthesis.

-

Dissolution: Dissolve the 3,5-difluoro-4-formylbenzonitrile intermediate from Step 1 in a suitable alcoholic solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The addition is exothermic and may cause bubbling.

-

Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the organic solvent under reduced pressure.

-

Extraction & Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, this compound, typically as a solid that can be further purified by recrystallization.

Spectroscopic Characterization Profile

Structural confirmation is paramount. While publicly available experimental spectra are limited, a validated structure can be confirmed by the following characteristic spectroscopic signatures.

| Technique | Functional Group | Expected Signature / Observation |

| ¹H NMR | Aromatic CH | A multiplet (likely a triplet due to coupling with two equivalent fluorine atoms) in the aromatic region (~7.3-7.6 ppm). |

| -CH₂- | A singlet or doublet in the benzylic region (~4.7 ppm). A broad singlet for the alcohol proton (-OH) which is exchangeable with D₂O. | |

| ¹³C NMR | Aromatic C-F | A large doublet in the downfield aromatic region (~160-165 ppm) with a characteristic large one-bond C-F coupling constant (~250 Hz). |

| -CN | A quaternary carbon signal in the ~115-120 ppm region. | |

| -CH₂OH | A signal in the aliphatic region, typically ~60-65 ppm. | |

| ¹⁹F NMR | Aromatic C-F | A single resonance, as the two fluorine atoms are chemically equivalent. |

| IR Spec. | -OH stretch | A broad absorption band in the region of 3200-3600 cm⁻¹. |

| -C≡N stretch | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. | |

| C-F stretch | Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹. | |

| Mass Spec. | Molecular Ion (M⁺) | For Electron Ionization (EI), a molecular ion peak at m/z = 169.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₅F₂NO. |

Applications in Research and Drug Development

This compound is a strategic building block precisely because of its trifunctional nature, which allows for sequential and orthogonal chemical modifications.

Caption: The molecule's three key functional sites offer diverse synthetic pathways.

-

The Hydroxymethyl Group: This primary alcohol is a versatile handle.

-

Oxidation: It can be easily oxidized back to the aldehyde for subsequent reactions like reductive amination or Wittig olefination.

-

Halogenation: Conversion to a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂) creates a potent electrophile for coupling with nucleophiles (e.g., phenols, amines, thiols) to build larger, more complex structures. This is a common strategy for introducing the fluorinated benzyl moiety into a target molecule.

-

Etherification: It can be used to form ether linkages, acting as a key linker fragment in PROTACs or other targeted therapies.

-

-

The Nitrile Group: The cyano group is not merely a placeholder.

-

Bioisostere: It is a well-known bioisostere for carbonyl groups and can act as a hydrogen bond acceptor in ligand-receptor interactions.

-

Chemical Handle: It can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening up entirely new avenues of functionalization. Furthermore, it can be converted into heterocycles like tetrazoles, which are common carboxylic acid bioisosteres in medicinal chemistry.

-

-

The Difluorinated Phenyl Ring: The two fluorine atoms flanking the hydroxymethyl group provide significant steric and electronic effects.

-

Metabolic Stability: The C-F bonds are exceptionally strong, and fluorine atoms can act as "metabolic blockers," preventing oxidative metabolism at adjacent positions, thereby increasing the half-life of a drug candidate.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic groups, which can be critical for optimizing solubility and cell permeability.

-

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions within protein binding pockets, enhancing ligand affinity and selectivity.

-

While specific, named drug candidates synthesized directly from this intermediate are not yet prominent in public literature, its structural motifs are present in various developmental compounds, particularly kinase inhibitors (e.g., JAK inhibitors) and other targeted therapies where precise modulation of aromatic interactions is key.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a powerful combination of synthetic handles and property-modulating fluorine atoms. Its utility lies in its potential to serve as a versatile starting point for the synthesis of complex molecules with tailored biological and physical properties. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs, paving the way for the next generation of advanced materials and therapeutics.

References

Solubility Profile of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate and structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its unique molecular structure, present systematic protocols for experimental solubility determination, and discuss the implications of its solubility profile in common organic solvents for pharmaceutical development, including purification, formulation, and metabolic stability.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. The equilibrium solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given solvent system at a specific temperature and pressure to form a saturated solution.[1] This fundamental physicochemical property influences everything from process chemistry and purification to formulation design and ultimate clinical efficacy.

This compound is a compound of interest due to its trifunctional nature: a benzonitrile core, a hydroxymethyl group, and vicinal fluorine atoms. This combination of functional groups presents a unique and informative case study for solubility prediction and analysis. The strategic incorporation of fluorine, in particular, is a widely used tactic in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] However, fluorination can also significantly alter physicochemical properties like lipophilicity and solubility, sometimes leading to reduced aqueous solubility.[3][4] Understanding these effects is crucial for harnessing the benefits of fluorination without compromising bioavailability.[5]

This guide serves as a practical resource for researchers, enabling them to anticipate, measure, and leverage the solubility of this compound and structurally related compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] A more nuanced understanding requires analyzing the specific intermolecular forces at play, which are dictated by the solute's and solvent's functional groups.

The structure of this compound features:

-

A Polar Aromatic Core: The benzonitrile moiety contains a polar carbon-nitrogen triple bond (C≡N).

-

A Hydrogen Bond Donor/Acceptor: The primary alcohol (-CH₂OH) group can both donate a hydrogen bond via its hydroxyl proton and accept hydrogen bonds via the lone pairs on the oxygen atom.

-

Electronegative Fluorine Atoms: The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electron distribution of the aromatic ring.[2] This can lower the basicity of nearby functional groups and modulate lipophilicity.[3]

The interplay of these features governs the compound's interaction with different classes of solvents.

Caption: Molecular features of the target compound and their predicted interactions with solvent classes.

Solubility Predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The hydroxymethyl group is the primary driver, forming strong hydrogen bonds with the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the nitrile group and the fluorinated ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. While the fluorinated aromatic ring contributes some lipophilicity, the highly polar alcohol and nitrile groups will limit solubility in nonpolar media.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents a true saturation point and is the most relevant value for pharmaceutical development.[1] The most common and reliable method for its determination is the Shake-Flask Method . This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[1][6]

General Experimental Workflow

The process for determining solubility is systematic, ensuring reproducibility and accuracy. It involves careful preparation, equilibration, and analysis.

Caption: Standard workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and measured.

Materials:

-

This compound (solid, purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Stock for Calibration: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Use this stock to prepare a series of calibration standards.

-

Sample Preparation: Add an excess amount of solid this compound to several glass vials. An amount that is visibly in excess after equilibration (e.g., 5-10 mg for a 1 mL solvent volume) is sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate vigorously for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration does not change between time points. The dissolution of most solids is endothermic, meaning solubility increases with temperature.[7][8] Maintaining a constant temperature is therefore critical.

-

Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane and prevent adsorption losses.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the prepared calibration curve.

-

Analysis: Analyze the diluted samples and the calibration standards via HPLC-UV.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value is the solubility.

Solubility Data and Interpretation

The following table presents representative solubility data for this compound in a range of common organic solvents at 25 °C.

(Note: The following data are illustrative examples for the purpose of this guide and are not experimentally derived values.)

| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Key Intermolecular Forces |

| Methanol | Polar Protic | 32.7 | > 100 | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | 24.5 | > 100 | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | 20.7 | 50 - 100 | Dipole-Dipole |

| Acetonitrile | Polar Aprotic | 37.5 | 20 - 50 | Dipole-Dipole |

| Dichloromethane | Halogenated | 9.1 | 5 - 10 | Dipole-Dipole, van der Waals |

| Toluene | Nonpolar | 2.4 | < 1 | van der Waals |

| Hexane | Nonpolar | 1.9 | < 0.1 | van der Waals |

Interpretation: The illustrative data align with the theoretical predictions. The high solubility in protic solvents like methanol and ethanol is driven by strong hydrogen bonding with the compound's hydroxymethyl group. In polar aprotic solvents, solubility is still significant due to dipole-dipole interactions. As solvent polarity decreases, solubility drops sharply, highlighting the dominance of the polar functional groups in the molecule's overall character.

Implications for Drug Development

-

Purification and Recrystallization: The significant difference in solubility between polar and nonpolar solvents suggests that recrystallization is a highly viable purification strategy. For instance, the compound could be dissolved in a hot polar solvent like ethanol and then precipitated by the addition of a nonpolar anti-solvent like hexane.

-

Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol is advantageous for developing liquid formulations. For solid dosage forms, the choice of excipients will need to account for the compound's polarity.

-

Process Chemistry: In synthetic routes, solvent choice for reactions involving this compound will be critical. Solvents like acetonitrile or acetone may provide a good balance of reactant solubility and reaction compatibility.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Solubility [chem.fsu.edu]

Stability and storage conditions for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the Stability and Storage of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile

Authored by: Senior Application Scientist, Gemini

Introduction

This compound, CAS No. 228421-83-8, is a substituted aromatic compound of increasing interest in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a difluorinated benzene ring, a nitrile group, and a hydroxymethyl group, imparts specific chemical properties that are crucial for its application as a synthetic building block. The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the nitrile and hydroxymethyl moieties offer versatile handles for further chemical modification.[1]

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling protocols for this compound. The insights herein are curated for researchers, chemists, and drug development professionals to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.

Compound Profile and Intrinsic Stability

Understanding the inherent stability of this compound begins with an analysis of its constituent parts: the aromatic core and its functional groups.

1.1. Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 228421-83-8 | |

| Molecular Formula | C₈H₅F₂NO | |

| Molecular Weight | 169.13 g/mol | |

| Physical Form | White to yellow solid/crystalline powder | [2] |

| IUPAC Name | This compound | |

| Storage Temperature | Room Temperature |

1.2. Structural Contributions to Stability

The molecule's overall stability is high under standard conditions, a characteristic derived from its aromatic system.[3] The benzene ring itself possesses significant resonance stabilization energy, making it inherently unreactive compared to unsaturated, non-aromatic systems.[4][5] The presence of two fluorine atoms ortho to the hydroxymethyl group further enhances this stability through strong electron-withdrawing inductive effects, which can influence the reactivity of the adjacent functional groups.

Caption: Key structural features influencing the stability of the molecule.

Potential Degradation Pathways

While stable under optimal conditions, this compound possesses functional groups that can be susceptible to degradation under specific environmental or chemical stressors. Awareness of these pathways is critical for preventing sample degradation.

2.1. Oxidation of the Hydroxymethyl Group The primary alcohol of the hydroxymethyl group is the most likely site for oxidative degradation. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially accelerated by light or heat, can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This represents the most significant potential pathway for impurity generation.

2.2. Hydrolysis of the Nitrile Group The nitrile (cyanide) group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

-

Acid-catalyzed hydrolysis: Proceeds via a protonated intermediate to form a carboxylic acid and ammonium salt.

-

Base-catalyzed hydrolysis: Involves nucleophilic attack by a hydroxide ion, also ultimately yielding a carboxylate salt.

This degradation pathway is less of a concern under neutral, anhydrous storage conditions but becomes relevant if the compound is stored improperly or exposed to incompatible reagents.[6]

2.3. Dehydration and Polymerization Under harsh acidic conditions and/or high heat, acid-catalyzed dehydration of the hydroxymethyl group could occur, potentially leading to the formation of reactive intermediates that could polymerize.[7] This is considered an extreme scenario and is unlikely under recommended storage conditions.

Caption: Potential degradation pathways for the subject compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets and general best practices for fluorinated aromatic compounds.[8]

3.1. Optimal Storage Conditions

The primary objective is to protect the compound from moisture, oxygen, light, and incompatible chemicals.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Room Temperature (15-25°C) | Multiple suppliers specify room temperature storage. This avoids the potential for freeze-thaw cycles and is sufficient for a compound that is stable at ambient temperatures. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, mitigating the risk of oxidation of the hydroxymethyl group and hydrolysis of the nitrile group.[3][9][10] |

| Light | Store in an amber vial or in a dark location (e.g., a cabinet). | Protects against light-catalyzed oxidation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents chemical degradation via oxidation or hydrolysis.[6][10] |

3.2. Protocol for Safe Handling and Aliquoting

Given the compound's hazard profile (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), appropriate personal protective equipment (PPE) and handling techniques are mandatory.[11]

Required PPE:

-

Safety glasses or goggles[6]

-

Chemical-resistant gloves (consult manufacturer compatibility chart)[8]

-

Laboratory coat[8]

Procedure:

-

Preparation: Before opening the primary container, allow it to equilibrate to room temperature, especially if it has been stored in a cooler location. This prevents condensation of atmospheric moisture onto the solid compound.

-

Ventilation: Conduct all handling and weighing operations inside a certified chemical fume hood to minimize inhalation exposure.[6][8]

-

Dispensing: Use clean, dry spatulas and weighing instruments. Avoid generating dust.[9]

-

Inert Atmosphere (Optional but Recommended): For maximum long-term stability of aliquots, briefly flush the new vial with an inert gas (Argon or Nitrogen) before sealing.

-

Sealing: Ensure the container cap is tightly and securely sealed immediately after dispensing.[3][9]

-

Labeling: Clearly label all aliquot vials with the compound name, concentration (if in solution), date, and associated hazards.[8]

-

Cleaning: Thoroughly wash hands with soap and water after handling is complete.[9][12]

-

Waste Disposal: Dispose of contaminated materials and empty containers in accordance with institutional and local regulations for chemical waste.[11]

Experimental Workflow: A Self-Validating Stability Assessment

For critical applications, such as in drug development or for use as an analytical standard, it may be necessary to perform a tailored stability study. This protocol provides a framework for assessing the stability of this compound under specific laboratory conditions.

Objective: To determine the stability of the solid compound and a stock solution over time under defined storage and stress conditions.

Methodology:

-

Reference Standard: Designate a lot of the compound, stored under ideal conditions (dark, inert atmosphere, room temperature), as the T=0 reference standard.

-

Sample Preparation:

-

Solid Samples: Aliquot several samples of the solid compound into separate, labeled amber vials.

-

Solution Samples: Prepare a stock solution in a relevant, high-purity solvent (e.g., DMSO, Acetonitrile). Aliquot into separate, labeled amber vials.

-

-

Condition Setup:

-

Control: Store one solid and one solution aliquot under ideal recommended conditions.

-

Stress Conditions (Examples):

-

Elevated Temperature: Place aliquots in a 40°C oven.

-

Light Exposure: Place aliquots on a lab bench exposed to ambient light.

-

Air Exposure: Store aliquots in loosely capped vials.

-

-

-

Time Points: Designate analysis time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Analysis:

-

At each time point, retrieve one aliquot from each condition.

-

Prepare samples for analysis by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Analyze the T=0 reference, control, and stressed samples in the same run.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed and control samples to the T=0 reference.

-

Calculate the purity of the main peak.

-

Identify and quantify any new peaks (potential degradants). A purity decrease of >2% is often considered significant.

-

Caption: Experimental workflow for a self-validating stability study.

Conclusion

This compound is a chemically robust molecule, primarily due to its stable difluorinated aromatic ring.[4][5] However, its hydroxymethyl and nitrile functional groups introduce potential, albeit avoidable, degradation pathways, namely oxidation and hydrolysis. The integrity of this valuable research compound is best preserved by adhering to proper storage conditions: a tightly sealed container, protected from light, in a cool, dry environment, and segregated from incompatible chemicals.[8][9][10][12] By implementing the detailed handling protocols and, where necessary, the stability assessment workflow outlined in this guide, researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.

References

- 1. Handling fluorinated gases as solid reagents using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Difluoro-4-hydroxybenzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. biosynth.com [biosynth.com]

The Strategic Role of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and its Analogs in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, the 3,5-difluoro-4-(hydroxymethyl)benzonitrile scaffold has emerged as a particularly valuable building block. The gem-difluoro substitution ortho to a functionalized benzylic position provides a unique combination of electronic and steric properties that can enhance metabolic stability, improve target binding affinity, and fine-tune lipophilicity. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, covering their synthesis, chemical properties, and diverse applications in drug discovery. We will delve into the rationale behind its use, explore the synthesis of key analogs, and analyze the structure-activity relationships that drive its utility in developing novel therapeutics, particularly in the realms of enzyme inhibition for oncology and metabolic diseases.

Introduction: The Power of Fluorine in the Benzonitrile Scaffold

The benzonitrile moiety is a prevalent scaffold in a multitude of biologically active molecules, valued for its metabolic stability and its ability to participate in key binding interactions with biological targets.[1] The introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and create favorable electrostatic interactions with protein targets.[2][3]

The 3,5-difluoro substitution pattern is of particular interest. The two fluorine atoms flanking a functional group at the 4-position exert a strong electron-withdrawing inductive effect, which can significantly impact the reactivity and pKa of substituents at the benzylic position.[4] Furthermore, this substitution pattern can shield the benzylic position from metabolic attack by cytochrome P450 enzymes, a common route of drug deactivation.[5][6] The hydroxymethyl group at the 4-position provides a versatile handle for the synthesis of a wide array of analogs, including ethers and esters, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will explore the synthesis of the core this compound molecule and its subsequent derivatization, and will then review the known and potential biological activities of the resulting analogs, providing a roadmap for researchers looking to leverage this promising scaffold in their drug discovery programs.

Synthesis of the Core Scaffold: this compound

While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established synthetic routes for closely related analogs. A plausible and efficient synthetic strategy involves the reduction of the corresponding benzaldehyde.

A likely precursor, 3,5-difluoro-4-formylbenzonitrile, is commercially available. Its reduction to the desired benzyl alcohol can be achieved using a variety of standard reducing agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Technical Primer for Advanced Research

Introduction: A Trifunctional Scaffold for Modern Chemistry

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the demand for molecular scaffolds that offer a confluence of stability, reactivity, and tunable electronic properties has never been greater. 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a preeminent example of such a scaffold. This technical guide elucidates the untapped potential of this trifunctional aromatic building block, providing researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its strategic applications and detailed methodologies for its derivatization.

The intrinsic value of this compound lies in the synergistic interplay of its three key functional groups: a difluorinated phenyl ring, a reactive hydroxymethyl group, and a versatile nitrile moiety. The strategic placement of two fluorine atoms meta to the nitrile and ortho to the hydroxymethyl group imparts profound effects on the molecule's physicochemical properties. This unique substitution pattern is not merely an exercise in chemical diversity; it is a deliberate design element that offers distinct advantages in modulating biological activity and material characteristics.

Core Physicochemical and Reactivity Profile

A thorough understanding of the foundational properties of this compound is paramount to exploiting its full synthetic potential.

| Property | Value | Source |

| CAS Number | 228421-83-8 | [1][2][3] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

The fluorine atoms significantly influence the electronic nature of the aromatic ring, enhancing its stability and modulating the reactivity of the adjacent functional groups. This fluorination can lead to improved metabolic stability and bioavailability in drug candidates.[4] The hydroxymethyl group serves as a versatile handle for introducing diverse functionalities through oxidation, esterification, or etherification, while the nitrile group can be transformed into a wide array of other functional moieties, including amines, carboxylic acids, and tetrazoles.[5]

Potential Research Applications: A Multi-faceted Approach

The unique structural attributes of this compound position it as a valuable precursor in several cutting-edge research domains.

Medicinal Chemistry: Scaffolding for Kinase Inhibitors and Beyond

The 3,5-difluorobenzyl motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atoms can form critical hydrogen bonds with hinge region residues in the ATP binding pocket of kinases, leading to enhanced potency and selectivity.[1][6]

Logical Nexus: The 3,5-difluoro substitution pattern has been shown to be beneficial for the potency of EGFR inhibitors.[7] Furthermore, the related 3-fluoro-4-(hydroxymethyl)benzonitrile is a key starting material in the synthesis of Danuglipron, a small-molecule GLP-1 receptor agonist.[8][9] This underscores the potential of fluorinated hydroxymethylbenzonitriles in developing therapeutics for metabolic diseases.

A plausible research trajectory involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reductive amination to couple with various amine-containing fragments. Alternatively, the hydroxymethyl group can be converted to a leaving group (e.g., a bromide) to facilitate nucleophilic substitution with phenols or heterocycles, a common strategy in kinase inhibitor synthesis.

Workflow for Derivatization towards Kinase Inhibitors

Caption: Synthetic pathways from the core molecule to potential kinase inhibitors.

Agrochemical Synthesis: Building Blocks for Enhanced Potency

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance biological activity, metabolic stability, and target organism penetration.[10][11][12] The 3,5-difluoro substitution pattern can be particularly effective in herbicides and fungicides.

Strategic Application: The hydroxymethyl group can be esterified with various carboxylic acids to generate a library of potential agrochemicals. For instance, esterification with herbicidal acid moieties could yield novel pro-herbicides with altered soil mobility and degradation profiles.

Materials Science: Precursors for Fluorinated Liquid Crystals

Fluorinated benzonitrile derivatives are key components in the formulation of modern liquid crystal displays. The strong dipole moment of the nitrile group and the influence of fluorine on the molecule's dielectric anisotropy are crucial for their performance.[13][14]

Design Rationale: The rigid, fluorinated core of this compound makes it an attractive starting material for the synthesis of novel liquid crystal molecules. The hydroxymethyl group provides a convenient point for attaching mesogenic side chains through ester or ether linkages.

Key Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers and are based on established methodologies that can be adapted for this compound.

Protocol 1: Swern Oxidation of the Hydroxymethyl Group

This protocol describes the conversion of the primary alcohol to an aldehyde, a crucial intermediate for further functionalization.

Reaction Scheme: (this compound) + Oxalyl Chloride + DMSO, then Triethylamine → (3,5-Difluoro-4-formylbenzonitrile)

Step-by-Step Methodology:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.[15]

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[15]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

Monitor reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the aldehyde.

-

Characterize the product by ¹H NMR (disappearance of the alcohol proton and CH₂ signal, appearance of an aldehyde proton signal) and Mass Spectrometry.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

This protocol enables the formation of an ether linkage with a phenolic coupling partner, a common motif in bioactive molecules.

Reaction Scheme: (this compound) + Phenol + PPh₃ + DEAD/DIAD → (3,5-Difluoro-4-((phenoxy)methyl)benzonitrile)

Step-by-Step Methodology:

-

Dissolve this compound (1.0 equivalent), the desired phenol (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[16]

-

Cool the solution to 0 °C in an ice bath.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.[16]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired ether product.

Self-Validation:

-

Successful reaction is indicated by the consumption of the starting alcohol and phenol on TLC.

-

Product confirmation via ¹H NMR (appearance of signals corresponding to the phenolic moiety and a shift in the benzylic CH₂ protons) and Mass Spectrometry.

Protocol 3: Conversion of the Nitrile to a Tetrazole

The tetrazole ring is a common bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.

Reaction Scheme: (this compound) + NaN₃ + ZnCl₂ → (5-(3,5-Difluoro-4-(hydroxymethyl)phenyl)-1H-tetrazole)

Step-by-Step Methodology:

-

To a mixture of this compound (1.0 equivalent) and sodium azide (1.5 equivalents) in isopropanol, add zinc(II) chloride (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting nitrile.

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation:

-

The disappearance of the nitrile stretch in the IR spectrum and the appearance of characteristic tetrazole signals in the ¹H and ¹³C NMR spectra confirm product formation.

-

Mass spectrometry will show the expected molecular ion for the tetrazole product.

Workflow for Key Functional Group Transformations

Caption: Key derivatizations of the hydroxymethyl and nitrile functionalities.

Conclusion: A Versatile Building Block for Future Innovation

This compound represents a strategically designed molecular building block with significant potential across multiple scientific disciplines. Its unique combination of a difluorinated aromatic core and two orthogonally reactive functional groups provides a versatile platform for the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The methodologies outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this compound and unlock its full potential in their respective fields. As the demand for sophisticated and highly functionalized molecules continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in driving future innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 12. dakenchem.com [dakenchem.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 1H-Tetrazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous understanding of their handling characteristics and potential hazards. 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a substituted aromatic nitrile, is a valuable building block in medicinal chemistry and materials science. Its unique trifecta of functional groups—a difluorinated phenyl ring, a nitrile moiety, and a benzyl alcohol—confers specific reactivity and requires a nuanced approach to safe handling that goes beyond generic laboratory protocols.

This guide provides an in-depth analysis of the safety considerations for this compound, grounded in the principles of chemical reactivity and toxicology. It is designed to empower laboratory personnel with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety.

Part 1: Hazard Identification and Risk Profile